N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide
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Overview
Description
N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is fused to a phenylacetohydrazide moiety. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide typically involves the condensation of bicyclo[2.2.1]hept-2-ylmethylene with 2-phenylacetohydrazide. This reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.
Scientific Research Applications
N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, modulation of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
Uniqueness
N’-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide stands out due to its specific bicyclic structure and the presence of a phenylacetohydrazide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-17-11-15-9-13-6-7-14(15)8-13/h1-5,11,13-15H,6-10H2,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWOYQXYMVDBH-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=NNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2/C=N/NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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